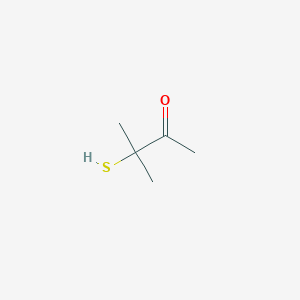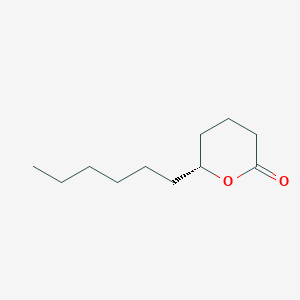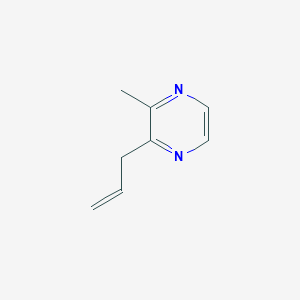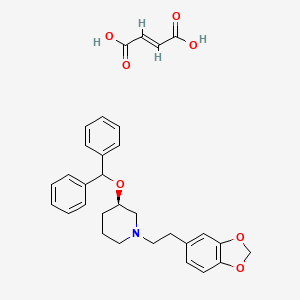
2-(2-Ethylhexyloxy)-5-methoxystyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethylhexyloxy)-5-methoxystyrene is a conjugated polymer known for its unique optoelectronic properties. It is widely used in the field of organic electronics, particularly in light-emitting diodes (LEDs), photovoltaic cells, and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This method involves the polymerization of a monomer precursor in the presence of a base, such as potassium tert-butoxide, under an inert atmosphere . The reaction conditions often include temperatures ranging from 0°C to room temperature, and the reaction is usually carried out in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the production of 2-(2-Ethylhexyloxy)-5-methoxystyrene involves large-scale polymerization reactors where the monomer and base are continuously fed into the reactor. The polymer is then precipitated, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethylhexyloxy)-5-methoxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different optoelectronic properties .
Wissenschaftliche Forschungsanwendungen
2-(2-Ethylhexyloxy)-5-methoxystyrene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying conjugated polymers and their electronic properties.
Biology: Employed in biosensors and bioimaging due to its fluorescent properties.
Medicine: Investigated for use in drug delivery systems and medical imaging.
Industry: Utilized in the production of organic LEDs, solar cells, and other optoelectronic devices.
Wirkmechanismus
The mechanism by which 2-(2-Ethylhexyloxy)-5-methoxystyrene exerts its effects is primarily through its conjugated polymer backbone, which allows for efficient charge transport and light emission. The molecular targets include the electronic states of the polymer, which interact with light to produce photoluminescence . The pathways involved include the absorption of photons, excitation of electrons, and subsequent emission of light .
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethylhexyloxy)-5-methoxystyrene can be compared with other conjugated polymers such as:
Poly(phenylene vinylene): Known for its high luminescence efficiency but lacks the solubility and processability of this compound.
Polyfluorenes: These polymers have higher thermal stability but lower photoluminescence efficiency compared to this compound.
Poly(3-hexylthiophene): Exhibits good charge transport properties but has lower light emission efficiency.
This compound stands out due to its balanced properties of solubility, processability, and high photoluminescence efficiency .
Eigenschaften
IUPAC Name |
2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRNYAUPOCWFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What spectroscopic techniques are used to characterize MEH-PPV?
A1: MEH-PPV is frequently characterized using techniques like UV-Vis absorption spectroscopy, photoluminescence (PL) spectroscopy, and surface-enhanced Raman scattering (SERS). These techniques provide information about the electronic structure, optical properties, and interactions with other materials. [, ]
Q2: Is MEH-PPV stable in air and moisture?
A2: MEH-PPV can be susceptible to degradation in the presence of air and moisture, especially under UV irradiation. This is a crucial factor to consider for device fabrication and long-term performance. []
Q3: How does the choice of solvent affect MEH-PPV's properties?
A3: The choice of solvent significantly influences MEH-PPV's conformation, aggregation behavior, and consequently, its optical and electronic properties. For instance, adding alkanes to a solution of MEH-PPV in 1,3-dichlorobenzene can induce gel formation and promote aggregation. []
Q4: What is the "red-phase" of MEH-PPV, and how does it differ from the "blue-phase"?
A4: The "red-phase" refers to a more ordered, aggregated form of MEH-PPV, characterized by enhanced 0-0/0-1 peak intensity ratios in the PL spectrum compared to the more disordered "blue-phase". This red-phase exhibits temperature-independent PL lifetime and is suggested to be a disordered H-aggregate. []
Q5: How is MEH-PPV used in organic light-emitting diodes (OLEDs)?
A5: MEH-PPV is a popular material for the active layer in OLEDs due to its electroluminescent properties. It emits light when an electric current is passed through it. [, , ]
Q6: Can the emission color of MEH-PPV be tuned?
A6: While MEH-PPV itself emits primarily in the orange-red region, its emission color can be tuned by blending it with other fluorescent polymers. This blending allows for the creation of white OLEDs by combining different emission colors. [, , ]
Q7: How does MEH-PPV interact with other materials in energy transfer processes?
A7: MEH-PPV can act as both an energy donor and acceptor. For instance, it can accept energy from Poly(9,9-dioctyl-fluorene-2,7-diyl) (PFO) in bilayer and blend films, leading to enhanced MEH-PPV emission. The efficiency of this transfer depends on the distance and orientation between the polymers. [, , ]
Q8: How does the addition of nanoparticles affect MEH-PPV's properties?
A8: Incorporating nanoparticles, such as gold nanoparticles or TiO2 nanoparticles, can significantly modify MEH-PPV's optical and electronic properties. This can enhance energy transfer, increase nonlinear optical coefficients, and even lead to new applications like all-optical switching. [, , ]
Q9: How can MEH-PPV be used in sensors?
A9: MEH-PPV's fluorescence properties make it suitable for sensing applications. For instance, doping MEH-PPV nanoparticles with photochromic dyes allows for fluorescence photomodulation, which can be used for environmental sensing. [, ]
Q10: What are the limitations of using MEH-PPV in solar cells?
A10: While MEH-PPV has been explored for organic solar cell applications, its efficiency is relatively low compared to other organic materials. Additionally, its stability under prolonged illumination can be a concern. [, , ]
Q11: Have computational methods been employed to study MEH-PPV?
A11: Yes, computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been used to study MEH-PPV's electronic structure, conformation, and interactions with other materials. These studies provide valuable insights into the relationship between structure and properties. [, ]
Q12: Are there alternative materials to MEH-PPV for similar applications?
A12: Yes, there is continuous research into developing new organic semiconducting materials with improved performance, stability, and lower environmental impact compared to MEH-PPV. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-Methylpropyl)-9H-pyrido[3,4-b]indole](/img/new.no-structure.jpg)




